Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate
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Overview
Description
Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate is a chemical compound with a complex structure that includes a butyl group, a sulfamoyl group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-aminophenyl carbamate with 4,6-dimethylpyrimidine-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrimidinyl group may interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates
- N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimides
Uniqueness
Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N4O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
butyl N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C17H22N4O4S/c1-4-5-10-25-17(22)20-14-6-8-15(9-7-14)26(23,24)21-16-18-12(2)11-13(3)19-16/h6-9,11H,4-5,10H2,1-3H3,(H,20,22)(H,18,19,21) |
InChI Key |
BYJRJNSXUPWIBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
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